1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride
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Overview
Description
1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydro isoquinoline derivatives . Another common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Various alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinoline and quinoline derivatives, which can have significant biological activities.
Scientific Research Applications
1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It serves as a lead compound in the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride: Another derivative with distinct properties.
tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride: A derivative used in different chemical applications.
Uniqueness
1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other tetrahydroquinoline derivatives.
Biological Activity
1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a nitrogen-containing heterocyclic compound characterized by a tetrahydroquinoline structure. Its molecular formula is C9H12ClN, and it has a molecular weight of approximately 167.64 g/mol. This compound has been studied for its potential applications in treating various diseases due to its pharmacological properties.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various pathogens and has shown efficacy in inhibiting bacterial growth. For instance, derivatives of this compound have demonstrated moderate to high activity against malaria parasites with IC50 values less than 50 μM for some derivatives .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways that control cell proliferation and survival .
Neuroprotective Effects
Recent studies suggest that tetrahydroquinoline derivatives may have neuroprotective effects. They are being explored as potential treatments for neurodegenerative diseases such as Alzheimer's disease and chronic pain management . The structural modifications of these compounds can enhance their ability to cross the blood-brain barrier and interact with neural receptors.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways. For example, it interacts with cytochrome P450 enzymes which are crucial for drug metabolism .
- Receptor Modulation : It can bind to various receptors including opioid receptors, influencing pain perception and providing analgesic effects .
- Gene Expression Regulation : The compound can affect gene expression by interacting with transcription factors and regulatory proteins, leading to changes in cellular functions such as proliferation and differentiation .
Research Findings and Case Studies
Future Directions
Ongoing research aims to further elucidate the pharmacokinetics (ADME properties) of this compound. Understanding how the compound is absorbed, distributed, metabolized, and excreted will be crucial for developing effective therapeutic agents. Additionally, structure–activity relationship (SAR) studies will help optimize its efficacy and safety profile.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8,11H,5-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDJXEUIDOWJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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